molecular formula C10H5F6NS B14486593 Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- CAS No. 66172-01-8

Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-

Katalognummer: B14486593
CAS-Nummer: 66172-01-8
Molekulargewicht: 285.21 g/mol
InChI-Schlüssel: ICQSBRFDHDJZSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-: is a derivative of benzothiazole, an aromatic heterocyclic compound. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. Benzothiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives typically involves the cyclization of 2-aminothiophenol with various aldehydes or ketones. For the specific compound Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-, the synthesis can be achieved through the reaction of 2-aminothiophenol with 2,2,2-trifluoroacetophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid .

Industrial Production Methods: Industrial production of benzothiazole derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl groups .

Wissenschaftliche Forschungsanwendungen

Chemistry: Benzothiazole derivatives are widely used as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, benzothiazole derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. They are used in the development of drugs for the treatment of various diseases .

Industry: Benzothiazole derivatives are used as vulcanization accelerators in the rubber industry. They also find applications in the production of dyes, pigments, and optical brighteners .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of the trifluoromethyl group in Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]- imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in medicinal chemistry and other applications .

Eigenschaften

CAS-Nummer

66172-01-8

Molekularformel

C10H5F6NS

Molekulargewicht

285.21 g/mol

IUPAC-Name

2-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C10H5F6NS/c11-9(12,13)7(10(14,15)16)8-17-5-3-1-2-4-6(5)18-8/h1-4,7H

InChI-Schlüssel

ICQSBRFDHDJZSC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)C(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.